molecular formula C28H44O2 B602425 pre-doxercalciferol CAS No. 1818286-63-3

pre-doxercalciferol

Cat. No.: B602425
CAS No.: 1818286-63-3
M. Wt: 412.658
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pre-doxercalciferol is a precursor of doxercalciferol , a drug used for the treatment of secondary hyperparathyroidism and metabolic bone disease . It is a synthetic analog of ergocalciferol (vitamin D2) and suppresses parathyroid synthesis and secretion .


Synthesis Analysis

This compound is synthesized from 4-Methyl trans-Doxercalciferol, which is a degradation product of Doxercalciferol . The chemical name of this compound is (1R,3S)-5-((Z)-2-((7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-4-ene-1,3-diol .

Scientific Research Applications

Improved Production Processes

Doxercalciferol, a derivative of vitamin D used in chronic kidney disease (CKD) treatment, has been the focus of research to develop better production methods. An innovative process for producing doxercalciferol from ergocalciferol was established, utilizing continuous photoisomerization of a vitamin D intermediate. This method overcomes the limitations of batch photoisomerization processes and achieves a yield of about 10% from ergocalciferol (Anderson, Bauta, & Cantrell, 2012).

Analytical Techniques

Research has also focused on analytical techniques for studying doxercalciferol. A study demonstrated the use of high-performance liquid chromatography with ultraviolet detection for analyzing injectable formulations containing doxercalciferol. This method allowed for the quantification of various related impurities and degradation products, offering a stable and sensitive approach for analysis (Simonzadeh et al., 2014).

Comparative Studies with Other Vitamin D Analogs

Comparative studies have been conducted to evaluate doxercalciferol's efficacy against other vitamin D analogs in various conditions. For example, in secondary hyperparathyroidism treatment, doxercalciferol was compared with paricalcitol, showing similar efficacy and cost-effectiveness (Fadem et al., 2008). Another study found doxercalciferol equivalent to calcitriol in controlling bone turnover and suppressing parathyroid hormone in secondary hyperparathyroidism, with implications on bone and cardiovascular biology (Wesseling‐Perry et al., 2011).

Applications in Chronic Kidney Disease and Dialysis

Doxercalciferol has been extensively studied for its role in treating secondary hyperparathyroidism associated with chronic kidney disease. Its efficacy and safety have been demonstrated in patients with CKD stages 3 and 4, showing a significant reduction in parathyroid hormone levels with manageable risks of hyperphosphatemia and hypercalcemia (Coburn et al., 2004). Another study investigated the dose equivalency of doxercalciferol to paricalcitol in dialysis patients, aiding in clinical decision-making for treatment regimens (Zisman et al., 2005).

Treatment of Other Conditions

Doxercalciferol has also been evaluated for potential applications beyond kidney disease. For instance, a study explored its use in treating myelodysplastic syndrome, although the results indicated limited activity in this context (Petrich et al., 2008). Additionally, research has explored the possibility of using doxercalciferol in combination with other treatments, such as docetaxel, for treating metastatic, androgen-independent prostate cancer, although the results were not significantly different from the control group (Attia et al., 2008).

Mechanism of Action

Target of Action

Pre-doxercalciferol is a precursor of doxercalciferol , a synthetic vitamin D2 analog . The primary target of doxercalciferol is the vitamin D receptor (VDR) . The VDR is a nuclear hormone receptor that regulates gene expression when activated by vitamin D .

Mode of Action

This compound undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a naturally occurring, biologically active form of vitamin D2 . This active metabolite binds to the VDR, leading to the selective activation of vitamin D responsive pathways .

Biochemical Pathways

The activated VDR regulates blood calcium levels, which are essential for various body functions . Specifically, the biologically active vitamin D metabolites control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney, and, in conjunction with parathyroid hormone (PTH), mobilize calcium from bones . They act directly on bone cells (osteoblasts) to stimulate bone growth and on the parathyroid gland to inhibit the synthesis and secretion of PTH .

Pharmacokinetics

The pharmacokinetics of this compound and its active metabolite involve absorption, distribution, metabolism, and excretion (ADME). This compound is metabolically activated in the liver and kidneys . The active metabolite, 1α,25-(OH)2D2, has a mean elimination half-life of approximately 32 to 37 hours .

Result of Action

The result of this compound’s action is the regulation of calcium and phosphate homeostasis in the body . By acting on the VDR, it helps control the levels of calcium and phosphate in the blood and within bones . This regulation is crucial for maintaining healthy bone structure and function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, the patient’s renal and hepatic function can impact the activation and effectiveness of this compound .

Safety and Hazards

Doxercalciferol, the active form of pre-doxercalciferol, is toxic and can cause moderate to severe irritation to the skin and eyes . It’s also classified as a toxic solid, organic compound for shipping purposes .

Biochemical Analysis

Biochemical Properties

Pre-doxercalciferol participates in several biochemical reactions essential for maintaining calcium and phosphorus balance in the body. It interacts with enzymes such as 25-hydroxylase in the liver, which converts it to 1α,25-dihydroxyvitamin D2. This active form then binds to the vitamin D receptor (VDR) in various tissues, including the intestines, kidneys, and bones . The interaction with VDR regulates the expression of genes involved in calcium absorption and bone mineralization.

Cellular Effects

This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In intestinal cells, it enhances the absorption of calcium and phosphorus by upregulating the expression of calcium-binding proteins . In bone cells, it promotes the differentiation and activity of osteoblasts, which are responsible for bone formation. Additionally, this compound affects parathyroid cells by reducing the synthesis and secretion of parathyroid hormone, thereby helping to control hyperparathyroidism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 1α,25-dihydroxyvitamin D2, which then binds to the VDR. This complex translocates to the nucleus, where it binds to vitamin D response elements (VDREs) in the promoter regions of target genes . This binding modulates the transcription of genes involved in calcium and phosphorus metabolism, such as those encoding for calcium transport proteins and enzymes involved in bone remodeling . The activation of these genes leads to increased calcium absorption in the intestines, reabsorption in the kidneys, and mobilization from bones.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can degrade when exposed to light and heat . Long-term effects observed in in vitro and in vivo studies include sustained regulation of calcium and phosphorus levels, with a gradual reduction in parathyroid hormone levels over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces parathyroid hormone levels without causing hypercalcemia . At higher doses, it can lead to elevated calcium levels, which may result in adverse effects such as hypercalcemia and hyperphosphatemia . Threshold effects are observed where the therapeutic benefits plateau, and further increases in dosage do not enhance the desired outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways that convert it to its active form, 1α,25-dihydroxyvitamin D2. This conversion primarily occurs in the liver through the action of 25-hydroxylase . The active metabolite then participates in pathways regulating calcium and phosphorus homeostasis, interacting with cofactors such as magnesium and vitamin K2, which are essential for its biological activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through binding proteins such as vitamin D-binding protein (DBP) . This protein facilitates its transport in the bloodstream and its delivery to target tissues. Within cells, this compound is distributed to various organelles, including the nucleus, where it exerts its effects on gene expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the nucleus, where it binds to the VDR and modulates gene transcription . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific compartments within the cell . These modifications ensure that this compound exerts its effects precisely where needed.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for pre-doxercalciferol involves the conversion of ergocalciferol to pre-doxercalciferol through a series of chemical reactions.", "Starting Materials": [ "Ergocalciferol", "Methanol", "Sodium hydroxide", "Methanesulfonic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Ergocalciferol is dissolved in methanol and reacted with sodium hydroxide to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with methanesulfonic acid to form the corresponding mesylate.", "Step 3: The mesylate is then oxidized with hydrogen peroxide to form pre-doxercalciferol." ] }

CAS No.

1818286-63-3

Molecular Formula

C28H44O2

Molecular Weight

412.658

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.